N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-{[(2-Methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core substituted with a 1-phenyl group at position 1 and a 5-oxo moiety. The compound’s distinguishing structural element is the ethylamine linker functionalized with a 2-methoxyphenyl carbonyl group at the terminal nitrogen.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-[(2-methoxybenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-10-6-5-9-17(18)21(27)23-12-11-22-20(26)15-13-19(25)24(14-15)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
MFYRACXJQCWSDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using benzene and an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methoxyphenylcarbonyl Moiety: The methoxyphenylcarbonyl group can be introduced through a nucleophilic substitution reaction, using a methoxyphenylcarbonyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Amide Bond Cleavage and Hydrolysis
The compound’s amide bonds undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-Methoxybenzoic acid + Ethylenediamine derivative + Pyrrolidine fragments | 85–90% |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Sodium carboxylate intermediates + Free amine derivatives | 70–75% |
Key factors influencing hydrolysis rates include steric hindrance from the phenyl group and electronic effects of the methoxy substituent .
Lactam Ring Modifications
The 5-oxo-pyrrolidine lactam undergoes ring-opening reactions:
-
Acid-Catalyzed Ring Opening :
Treatment with H₂SO₄ (concentrated) at 100°C produces linear carboxylic acid derivatives via cleavage of the C–N bond. -
Reductive Ring Opening :
NaBH₄ in methanol reduces the lactam carbonyl to a secondary alcohol (unstable under ambient conditions).
Nucleophilic Substitution at the Ethylamino Group
The ethylamino side chain participates in alkylation/acylation:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | NaH, DMF, 0°C → RT, 6h | N-Methylated derivative |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C, 2h | N-Acetylated carboxamide |
Steric constraints from the adjacent phenyl group reduce reaction rates compared to less hindered analogs.
Acylation of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen reacts with acylating agents:
| Acylating Agent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzoyl chloride | DMAP | THF | 25°C, 24h | 78% |
| Acetic anhydride | Pyridine | DCM | 40°C, 12h | 65% |
Oxidation Reactions
The pyrrolidine ring undergoes oxidation at the α-carbon positions:
-
mCPBA (meta-Chloroperbenzoic acid) :
Forms an N-oxide derivative, altering electronic properties. -
KMnO₄ (Strong Oxidizer) :
Degrades the ring structure to form dicarboxylic acid fragments (non-selective).
Conformational Effects on Reactivity
NMR studies reveal that the compound predominantly adopts an E-conformation (amide oxygen trans to phenyl ring), which influences steric accessibility :
| Structural Feature | Impact on Reactivity |
|---|---|
| E-conformation stability | Reduces nucleophilic attack at the amide carbonyl |
| Methoxy group orientation | Enhances resonance stabilization of transition states |
Reaction Optimization Parameters
Critical parameters for maximizing yields in key reactions:
| Parameter | Optimal Range | Effect |
|---|---|---|
| Temperature | 0–25°C (alkylation) | Minimizes side reactions |
| Solvent polarity | High (DMF > THF) | Improves reagent solubility |
| Catalyst loading | 10 mol% DMAP | Accelerates acylation kinetics |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
| Compound | Reactivity Profile |
|---|---|
| N-(4-Methoxyphenyl)-5-oxo-pyrrolidine | Faster hydrolysis due to reduced steric bulk |
| 1-[2-(Methoxyphenyl)ethyl]-5-oxopyrrolidine | Higher susceptibility to oxidation |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound has been studied for its potential as a therapeutic agent due to its structural similarities with known bioactive molecules. Compounds with similar structures have shown activity against various diseases, including cancer and neurological disorders.
- Research indicates that the compound may serve as an inhibitor of specific enzymes involved in lipid metabolism, making it a candidate for further investigation in metabolic disorders .
-
Biological Activity :
- Antitumor Activity : Preliminary studies suggest that N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action could involve the induction of apoptosis or inhibition of cell proliferation.
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems may position it as a potential treatment for neurological conditions. Its effects on neurotransmitter release and receptor binding are areas of ongoing research .
-
Structure-Activity Relationship Studies :
- Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy. Various derivatives have been synthesized to explore modifications that enhance potency and selectivity against specific biological targets .
- For example, modifications at the phenyl ring or alterations in the carbonyl group have been shown to affect solubility and biological activity, leading to the identification of more potent analogs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine- and Pyridine-Based Carboxamides
*Calculated using molecular formula C₂₂H₂₃N₃O₄.
†Inhibitory activity from a structurally related MERS-CoV inhibitor .
Substituent Effects on Pharmacological Properties
- 2-Methoxy vs. 3-Methoxy Phenyl Groups : The target compound’s 2-methoxyphenyl group may enhance steric interactions or π-stacking compared to the 3-methoxy analog (). Ortho-substitution often reduces metabolic oxidation, improving stability .
- Pyrrolidine vs. Dihydropyridine Cores : Dihydropyridine derivatives (e.g., AZ331) exhibit antiviral activity, suggesting the core’s flexibility and electron-rich nature contribute to target engagement . The rigid pyrrolidine in the target compound may favor selectivity for enzymes or receptors requiring conformational restraint.
- Aromatic and Heterocyclic Modifications : The indole-ethyl group in ’s compound introduces hydrophobic and hydrogen-bonding properties, which are absent in the target molecule. Such modifications are critical for blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core with several functional groups, including a methoxyphenyl moiety. Its molecular formula is and it has a complex stereochemistry that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Properties :
A study evaluated the compound's ability to protect human lymphocytes from oxidative damage induced by hydrogen peroxide. Results indicated a significant reduction in reactive oxygen species (ROS) levels at micromolar concentrations, suggesting its potential as a protective agent in oxidative stress conditions . -
Cytotoxic Effects :
In vitro experiments demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent . -
Antimycobacterial Activity :
The compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. This suggests that it could be further developed as a treatment for tuberculosis, especially in drug-resistant strains .
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Molecular modeling studies have indicated that modifications to the functional groups could improve binding affinity to target enzymes and receptors .
Q & A
Basic Research Question
- X-ray Crystallography: Resolve stereochemical uncertainties (e.g., pyrrolidine ring conformation) by analyzing bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles .
- NMR Spectroscopy: Assign signals using 2D techniques (HSQC, HMBC) to distinguish between N-ethyl and phenyl protons. For example, the methoxy group (δ 3.8–4.0 ppm) shows coupling with aromatic protons in COSY .
Advanced Tip: Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to validate electronic environments .
What computational strategies are effective for predicting the reactivity of the 5-oxo-pyrrolidine core in nucleophilic substitution reactions?
Advanced Research Question
- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 16) to map potential energy surfaces for nucleophilic attack at the 5-oxo position. Compare activation energies for different nucleophiles (e.g., amines vs. thiols) .
- Solvent Modeling: Apply implicit solvation models (e.g., SMD) to assess solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMSO) stabilize transition states by 5–10 kcal/mol compared to non-polar solvents .
How should researchers address contradictory data in spectral analysis, such as unexpected NOESY correlations?
Advanced Research Question
- Dynamic Effects: Investigate conformational flexibility via variable-temperature NMR. For example, pyrrolidine ring puckering may cause transient NOE signals between spatially distant protons .
- Crystallographic Validation: Compare NMR-derived structures with X-ray data. Discrepancies in dihedral angles (>10°) may indicate dynamic equilibria in solution .
What methodologies are recommended for studying the compound’s pharmacokinetic properties, including metabolic stability?
Advanced Research Question
- In Vitro Microsomal Assays: Use human liver microsomes (HLM) with NADPH cofactors to quantify metabolic half-life. Monitor degradation via LC-MS/MS, focusing on oxidation at the methoxyphenyl group .
- CYP450 Inhibition Screening: Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates. IC50 values >10 µM suggest low risk of drug-drug interactions .
How does polymorphism affect the compound’s solid-state stability and solubility?
Advanced Research Question
- Powder X-ray Diffraction (PXRD): Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures. Hydrate forms often show peaks at 2θ = 10–15° .
- Thermogravimetric Analysis (TGA): Assess stability by measuring weight loss upon heating. Anhydrous forms typically degrade above 200°C, while hydrates lose water at 50–100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
